Cas no 346599-63-1 (4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one)

4-Chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound featuring a fused pyrrolo-pyrimidine core with a chloro substituent at the 4-position and a ketone group at the 6-position. This structure serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinase inhibition and nucleotide-related pathways. Its rigid bicyclic scaffold offers stability and selective reactivity, making it valuable for derivatization in drug discovery. The chloro group enhances electrophilic substitution potential, facilitating further functionalization. The compound’s high purity and well-defined synthetic route ensure reproducibility in research applications. Its utility spans anticancer, antiviral, and anti-inflammatory agent development.
4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one structure
346599-63-1 structure
Product Name:4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
CAS No:346599-63-1
MF:C6H4ClN3O
MW:169.568459510803
MDL:MFCD09832903
CID:302657
Update Time:2025-05-23

4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
    • 4-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one
    • 4-chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
    • 6H-Pyrrolo[2,3-d]pyrimidin-6-one,4-chloro-5,7-dihydro-
    • 4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
    • MDL: MFCD09832903
    • Inchi: 1S/C6H4ClN3O/c7-5-3-1-4(11)10-6(3)9-2-8-5/h2H,1H2,(H,8,9,10,11)
    • InChI Key: PKKYYNMRPXEIFE-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC=N1)NC(C2)=O

Computed Properties

  • Exact Mass: 169.00400
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0

Experimental Properties

  • Boiling Point: 409.626 ℃ at 760 mmHg
  • Flash Point: 131.5℃
  • PSA: 54.88000
  • LogP: 0.76260

4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one Pricemore >>

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4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one Production Method

4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:346599-63-1)4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Order Number:A22112
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):258.0
Email:sales@amadischem.com

Additional information on 4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Comprehensive Overview of 4-Chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS No. 346599-63-1)

The compound 4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS No. 346599-63-1) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This bicyclic system, featuring a pyrrolo[2,3-d]pyrimidine core, serves as a versatile scaffold for drug discovery, particularly in kinase inhibition and nucleotide analog development. Its chloro-substituted derivative enhances reactivity, making it a valuable intermediate for cross-coupling reactions and further functionalization.

Recent trends in medicinal chemistry highlight the growing demand for pyrrolopyrimidine derivatives, with researchers exploring their potential in targeting cancer signaling pathways and inflammatory diseases. The 4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one structure aligns with this trend, as evidenced by its inclusion in patent applications for JAK/STAT inhibitors and BTK modulators. Computational studies suggest its planar aromatic system facilitates π-stacking interactions with protein binding sites, a feature increasingly exploited in AI-driven drug design platforms.

Synthetic accessibility remains a key advantage of this compound. The CAS 346599-63-1 material can be prepared via cyclocondensation of appropriately substituted aminopyrimidines, followed by selective chlorination. This route has been optimized for green chemistry applications, addressing the pharmaceutical industry's focus on sustainable synthesis. Analytical characterization typically involves HPLC purity analysis (>98%) and LC-MS confirmation, with the chloro group displaying distinctive NMR shifts (δ 7.8-8.2 ppm in DMSO-d6).

The compound's stability profile makes it suitable for high-throughput screening libraries. Storage recommendations include protection from light at -20°C under inert atmosphere, with demonstrated stability for ≥24 months under these conditions. These properties have positioned 4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one as a reference standard in medicinal chemistry optimization campaigns, particularly for kinase-focused drug discovery programs.

Emerging applications extend beyond traditional pharmaceuticals. Materials science researchers are investigating its potential as a organic semiconductor precursor, leveraging the conjugated system for charge transport studies. The compound's fluorescence properties (λem ~450 nm) also suggest utility in bioimaging probe development, aligning with current interests in theranostic agents. Such multidisciplinary applications underscore why CAS 346599-63-1 maintains relevance across scientific domains.

Regulatory considerations for 4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one emphasize proper laboratory handling per OSHA guidelines, though it doesn't appear on major restricted substances lists. Suppliers typically provide SDS documentation detailing appropriate personal protective equipment (PPE) requirements. The compound's logP value (~1.2) indicates moderate hydrophobicity, informing formulation strategies for biological testing.

Future research directions may explore its metal complexation behavior for catalytic applications or investigate prodrug derivatives to enhance bioavailability. The scientific community continues to publish novel structure-activity relationships (SAR) involving this scaffold, with particular interest in selectivity optimization against kinase families. These developments ensure 346599-63-1 remains a compound of significant interest in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:346599-63-1)4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
A22112
Purity:99%
Quantity:10g
Price ($):258.0
Email